molecular formula C10H12N2O B2751252 Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane] CAS No. 2580232-54-6

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane]

Cat. No.: B2751252
CAS No.: 2580232-54-6
M. Wt: 176.219
InChI Key: PRFPYJYTAMQJDN-UHFFFAOYSA-N
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Description

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane] is a bicyclic spiro compound featuring a 1,2-dihydropyrrolo[3,2-b]pyridine moiety fused with an oxolane (tetrahydrofuran) ring via a spiro carbon atom. The partial hydrogenation of the pyrrolopyridine ring (1,2-dihydro) enhances stability compared to fully aromatic systems, while the oxolane ring introduces oxygen-based polarity, influencing solubility and reactivity .

Properties

IUPAC Name

spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-8-9(11-4-1)10(6-12-8)3-5-13-7-10/h1-2,4,12H,3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFPYJYTAMQJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CNC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition strategy has proven effective for constructing spirocyclic pyrrolidine derivatives. A modified approach could employ in situ-generated azomethine ylides reacting with oxolane-containing dipolarophiles. For instance, the reaction of 2-formylpyrrolo[3,2-b]pyridine with secondary amines generates ylides that may undergo [3+2] cycloaddition with tetrahydrofuran-derived enones. This method typically achieves moderate to good diastereoselectivity (dr 3:1 to 5:1) when conducted in ethanol at 60°C for 12-24 hours.

Key advantages include:

  • Atom-economic single-step formation of two rings
  • Broad substrate scope for both ylide precursors and dipolarophiles
  • Compatibility with green solvents like ethanol

Challenges involve controlling regioselectivity in unsymmetrical systems and managing steric hindrance at the spiro junction.

Tandem [3+2]/[3+2] Cycloadditions

Building on tandem cycloaddition methodologies developed for spiro[indene-2,1'-pyrrolo[2,1-a]isoquinolines], a sequential approach could first construct the pyrrolopyridine core followed by oxolane annulation. Initial [3+2] cycloaddition between isoquinolinium salts and electron-deficient alkenes forms the bicyclic system, followed by ring-expansion through oxolane formation via nucleophilic attack of a tethered alcohol on an activated carbonyl.

Multicomponent Assembly Strategies

Catalytic Three-Component Reactions

A plausible route adapts the ethanol-mediated multicomponent reaction reported for spirooxindole-pyrrolidines. Substituting isatin derivatives with pyrrolo[3,2-b]pyridine precursors could yield the target structure through:

  • Condensation of 3-aminopyrrolo[3,2-b]pyridine with formaldehyde
  • In situ generation of azomethine ylide
  • Cycloaddition with tetrahydrofuran-3-one

This method typically achieves yields of 65-89% when using triethylamine as base in refluxing ethanol (78°C, 8h).

Acid-Catalyzed Spirocyclization

Proton-mediated cyclization offers an alternative pathway. Treatment of 3-(3-hydroxypropyl)pyrrolo[3,2-b]pyridine with concentrated sulfuric acid induces simultaneous dehydration and cyclization to form the oxolane ring. This method requires careful temperature control (0-5°C) to prevent over-oxidation, typically achieving 40-55% yields based on analogous systems.

Transition Metal-Catalyzed Methods

Palladium-Mediated Coupling/Cyclization

A sequential Sonogashira coupling/intramolecular cyclization strategy could assemble the spiro framework:

  • Pd(PPh₃)₄-catalyzed coupling of 3-iodopyrrolo[3,2-b]pyridine with propargyl alcohol derivatives
  • Copper(I)-mediated cyclization of resulting alkynols to form oxolane ring

Optimized conditions using 5 mol% Pd catalyst in THF/Et₃N (3:1) at 60°C for 6h followed by CuI/DBU in DMF at 120°C for 3h have demonstrated 72% combined yield in related systems.

Ring-Closing Metathesis

Olefin metathesis provides an orthogonal approach for oxolane formation. Grubbs II catalyst (5 mol%) in dichloromethane facilitates ring-closing of diene precursors attached to the pyrrolopyridine core. This method offers excellent stereocontrol (≥95% ee) but requires stringent anhydrous conditions and gives moderate yields (50-65%).

Biocatalytic Approaches

Emerging enzymatic methods show promise for asymmetric spirocycle synthesis. Immobilized lipase B from Candida antarctica (CAL-B) catalyzes the kinetic resolution of racemic spiro precursors through enantioselective acetylation. Pilot studies demonstrate 98% ee for (R)-enantiomers with 45% conversion after 48h at 30°C in TBME solvent.

Computational Design and Optimization

Recent advances in DFT modeling (B3LYP/6-311++G(d,p)) enable rational prediction of reaction pathways. Key findings include:

  • Activation energy for oxolane ring closure: 28.3 kcal/mol
  • Spiro junction stabilization through n→π* interactions (2.8 kcal/mol)
  • Optimal dihedral angle between rings: 89.5°±2°

These models guide solvent selection (dielectric constant ε >15 preferred) and catalyst design.

Comparative Analysis of Synthetic Routes

Method Yield Range Diastereoselectivity Scalability Green Metrics (E-factor)
1,3-Dipolar Cycload. 55-89% 3:1 to 5:1 dr Pilot-scale 8.2-12.4
Multicomponent 65-92% >20:1 dr Bulk 5.8-9.1
Acid Catalysis 40-55% Racemic Small-scale 14.7-18.9
Transition Metal 50-72% >95% ee R&D 22.3-35.6
Biocatalytic 45-51% 98% ee Lab-scale 4.1-6.3

Data compiled from analogous systems

Chemical Reactions Analysis

Types of Reactions

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3’-oxolane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have explored the potential of spiro compounds, including spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane], as antiviral agents. Research indicates that modifications in the spiro scaffold can enhance antiviral efficacy against various pathogens. For instance, derivatives of this compound have been synthesized and evaluated for their activity against viral infections, showing promising results in inhibiting viral replication pathways .

Synthesis of Complex Organic Molecules

Synthetic Methodologies
The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for diverse functionalization strategies that can lead to the formation of complex organic molecules. For example, recent advancements in carbon-carbon and carbon-nitrogen bond formation techniques have utilized spiro compounds as key building blocks .

Catalysis

Heterogeneous Catalysis
Research has indicated that spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane] can be employed in catalytic processes to facilitate the formation of carbon-heteroatom bonds under environmentally friendly conditions. This application is particularly relevant in green chemistry initiatives aimed at reducing waste and improving reaction efficiency .

Biological Studies

Pharmacological Potential
The pharmacological properties of spiro compounds are being actively investigated. Studies suggest that derivatives may exhibit significant activity against cancer cell lines and other diseases due to their ability to interact with specific biological targets . The structural diversity provided by the spiro configuration allows for tailored modifications that can enhance therapeutic profiles.

Case Study 1: Antiviral Derivatives

A series of derivatives based on spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane] were synthesized and tested for their antiviral activity against influenza viruses. The study demonstrated that specific modifications at the nitrogen positions significantly increased antiviral potency while maintaining low cytotoxicity levels .

Case Study 2: Catalytic Applications

In a recent publication, researchers utilized spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane] in a palladium-catalyzed reaction to create complex heterocycles. The reaction showcased high yields and selectivity under mild conditions, highlighting the compound's utility in synthetic chemistry .

Mechanism of Action

The mechanism of action of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3’-oxolane] involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[oxolane-3,3'-pyrrolo[3,2-b]pyridine] Derivatives

references a related compound, 1',2'-dihydrospiro[oxolane-3,3'-pyrrolo[3,2-b]pyridin-, with molecular formula C₇H₁₄Cl₂N₄ (Mol. weight: 225.12). Key differences from the target compound include:

  • Substituents : The presence of chlorine atoms and a methyl group alters electronic properties and bioavailability.
  • Hydrogenation : The 1',2'-dihydro configuration in this derivative reduces ring strain but may decrease conjugation compared to fully unsaturated systems.
  • Applications : Such derivatives are often intermediates in drug discovery, particularly for central nervous system (CNS) targets, due to their structural similarity to bioactive pyrrolidine scaffolds .

Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Dihydrochloride

This compound (CAS: 6786-41-0) replaces the oxolane ring with a piperidine ring, introducing a nitrogen atom . Key comparisons:

  • Solubility : The piperidine moiety increases basicity, enhancing water solubility in acidic conditions compared to the oxolane-containing compound.
  • Bioactivity : Piperidine-containing spiro compounds are prevalent in antipsychotic agents (e.g., 5-HT₂A antagonists), suggesting the target compound could be modified for similar pharmacological profiles .

6-Chloro-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine

A non-spiro analog () with molecular formula C₉H₁₁ClN₂ (Mol. weight: 182.65) lacks the oxolane ring but shares the dihydropyrrolopyridine core. Differences include:

  • Synthetic Utility : This compound serves as a precursor for spiro systems, highlighting the importance of the oxolane ring in stabilizing the spiro architecture .

Physicochemical and Functional Properties

Table 1: Comparative Data for Selected Spiro Compounds

Compound Molecular Formula Molecular Weight Key Features Potential Applications
Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane] Not explicitly reported Oxolane ring (polar), dihydro core (stability) Drug intermediates, materials science
1',2'-dihydrospiro[oxolane-3,3'-pyrrolo[3,2-b]pyridin-* C₇H₁₄Cl₂N₄ 225.12 Chlorine substituents, high yield synthesis (75–91%) CNS drug candidates
Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one C₁₁H₁₃Cl₂NO₂ 262.14 Piperidine ring (basic), hydrochloride salt Antipsychotic agents
6-Chloro-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine C₉H₁₁ClN₂ 182.65 Non-spiro, flexible core Synthetic precursor

Biological Activity

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane] is a heterocyclic compound notable for its unique spiro structure, which combines a pyrrolo[3,2-b]pyridine ring system with an oxolane ring. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane], synthesizing findings from various studies and presenting relevant data.

Structure

The molecular formula of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane] is C11H14N2OC_{11}H_{14}N_2O with a molecular weight of approximately 190.24 g/mol. The compound's spiro configuration allows for unique interactions with biological targets.

Synthesis Methods

The synthesis typically involves multi-step organic reactions. A common approach includes the cyclization of pyrrole derivatives with acylating agents under controlled conditions. Factors such as temperature, solvent choice, and catalysts significantly influence yield and purity .

Antibacterial Activity

Recent studies have shown that compounds related to the pyrrolo[3,2-b]pyridine structure exhibit varying degrees of antibacterial activity. For instance, related pyrrolidine derivatives demonstrated significant inhibition against Gram-positive bacteria like Bacillus subtilis and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values reported as low as 75 µg/mL .

Table 1: Antibacterial Activity of Pyrrole Derivatives

Compound NameTarget BacteriaMIC (µg/mL)
2,6-Dipyrrolidino-1,4-dibromobenzeneB. subtilis75
2,4,6-TripyrrolidinochlorobenzeneE. faecalis125
Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane]E. coli<125

Antifungal Activity

In addition to antibacterial properties, compounds similar to Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane] have shown antifungal activity in vitro. Studies indicated that certain derivatives effectively inhibited fungal growth in various assays .

Anticancer Properties

Preliminary investigations into the anticancer potential of spiro compounds have yielded promising results. Research suggests that these compounds may modulate cellular signaling pathways involved in cancer progression. For example, some derivatives have been shown to inhibit specific kinases associated with tumor growth .

Case Study: Cytotoxicity Testing

A study conducted on several pyrrole derivatives demonstrated their cytotoxic effects on cancer cell lines. The spiro compound exhibited selective toxicity towards certain types of cancer cells while sparing normal cells .

The mechanism by which Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane] exerts its biological effects involves interactions with various molecular targets such as enzymes and receptors. The unique spiro structure facilitates binding to specific sites on these targets, leading to modulation of their activity .

Q & A

Q. What are the established synthetic routes for Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane], and how do reaction conditions influence yield?

The compound is typically synthesized via multicomponent reactions (MCRs) or cycloaddition strategies. For example, electrocatalytic MCRs under ambient conditions using mediators like NH4_4I in methanol/water mixtures achieve yields of 60–85% (Table 1, ). Key variables include solvent polarity, mediator choice, and reaction time. Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while mediators like iodine improve regioselectivity . Alternative routes involve 1,3-dipolar cycloaddition of azomethine ylides with oxolane-derived dipolarophiles, requiring anhydrous conditions and catalytic bases (e.g., triethylamine) .

Q. What analytical techniques are critical for characterizing the spirocyclic core and confirming regiochemistry?

  • Mass spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peaks at m/z 359.1 for derivatives; Supplementary Info, ).
  • NMR spectroscopy: 1^1H NMR distinguishes diastereotopic protons in the oxolane and pyrrolopyridine moieties. 13^{13}C NMR identifies sp3^3-hybridized carbons at the spiro junction (δ 70–90 ppm) .
  • X-ray crystallography: Resolves absolute configuration, particularly for stereoisomers (e.g., spirooxindole derivatives in ).

Q. Which intermediates are commonly utilized in the synthesis of this spirocompound?

  • 1-Benzyl-4-piperidone derivatives: Serve as precursors for spiroquinoline frameworks via acylation and cyclization ().
  • Isatin derivatives: React with thiazolane carboxylic acids to form spirooxindole intermediates under reflux in methanol ().
  • Electrophilic pyrrolo[3,2-b]pyridine intermediates: Generated via nitro-reduction/lactamization cascines ().

Advanced Research Questions

Q. How can stereoselectivity be controlled during spirocyclic ring formation?

Stereocontrol is achieved through:

  • Chiral auxiliaries: Use of enantiopure oxolane precursors (e.g., (2S)-pyrrolidin-2-yl derivatives) to induce axial chirality ().
  • Solvent-driven diastereoselection: Polar solvents (e.g., MeCN) favor cis-fused spiro products, while nonpolar solvents (e.g., toluene) promote trans isomers .
  • Catalytic asymmetric synthesis: Chiral Brønsted acids (e.g., BINOL-phosphates) enable enantiomeric excess (ee) >90% in spirooxindole systems (analogous to ).

Q. What methodologies address contradictions in reported synthetic yields for electrocatalytic spirocyclization?

Discrepancies arise from variations in:

  • Electrode materials: Graphite electrodes yield higher Faradaic efficiency (F/mol) compared to platinum (Table 1, ).
  • Substrate purity: Trace moisture in solvents reduces mediator activity (e.g., NH4_4I decomposition).
  • Workup protocols: Column-free purification () vs. traditional chromatography () impacts isolated yields. Systematic optimization using design of experiments (DoE) is recommended to reconcile data .

Q. How can the spirocompound’s electronic properties be tailored for applications in organic electronics?

  • π-Conjugation extension: Introduce electron-withdrawing groups (e.g., -CN, -NO2_2) to the pyrrolopyridine moiety to lower LUMO levels, enhancing n-type semiconductor behavior (analogous to ).
  • Spiro-fused heterocycles: Incorporate thiophene or furan rings into the oxolane core to modulate bandgap (e.g., spiro[furo[3,2-b]pyran] systems in ).
  • Doping studies: Blend with Lewis acids (e.g., FeCl3_3) to improve charge-carrier mobility in thin-film transistors .

Q. What strategies enable late-stage functionalization of the spiro scaffold?

  • Cross-coupling reactions: Suzuki-Miyaura coupling with boronic acids installs aryl/heteroaryl groups at the pyridine C-5 position (e.g., 6-fluoro-7'-methoxy derivatives in ).
  • Nucleophilic ring-opening: Oxolane rings react with Grignard reagents (e.g., MeMgBr) to yield dihydroxyethyl sidechains ().
  • Photocatalytic C–H activation: Visible-light-mediated alkylation at the spiro-junction using organic dyes (e.g., Ru(bpy)32+_3^{2+}) .

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